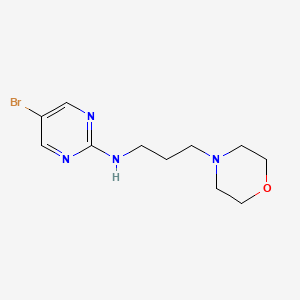
2,4-Dinitrobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrobiphenyl: is an organic compound with the molecular formula C12H8N2O4. It is a derivative of biphenyl, where two nitro groups are substituted at the 2 and 4 positions of one of the phenyl rings. This compound is known for its yellow crystalline appearance and is used in various chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ullmann Reaction: One of the common methods to synthesize 2,4-Dinitrobiphenyl involves the Ullmann reaction. This process includes heating o-chloronitrobenzene with copper bronze at high temperatures (215-225°C) in the presence of dry sand.
Nitration: Another method involves the nitration of biphenyl using a nitrating agent such as nitric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: 2,4-Dinitrobiphenyl can undergo reduction reactions to form corresponding amines.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas, iron powder.
Substitution: Sodium methoxide, potassium hydroxide, acetonitrile.
Major Products:
Reduction: 2,4-Diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dinitrobiphenyl is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential use in drug development and as a biochemical probe .
Industry: Industrially, this compound is used in the manufacture of polymers, resins, and other advanced materials. Its unique chemical properties make it valuable in the production of high-performance materials .
Wirkmechanismus
The mechanism of action of 2,4-Dinitrobiphenyl involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting metabolic pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
2,2’-Dinitrobiphenyl: Similar in structure but with nitro groups at the 2 and 2’ positions.
4,4’-Dinitrobiphenyl: Nitro groups at the 4 and 4’ positions.
2,4,6-Trinitrobiphenyl: An additional nitro group at the 6 position.
Uniqueness: 2,4-Dinitrobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
2486-04-6 |
|---|---|
Molekularformel |
C12H8N2O4 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
2,4-dinitro-1-phenylbenzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-6-7-11(12(8-10)14(17)18)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
DBTRHJMMJLOORC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)



![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)

![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)

